molecular formula C35H33ClN2O3 B12453573 11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B12453573
M. Wt: 565.1 g/mol
InChI Key: PHIHAWPJGVEINL-UHFFFAOYSA-N
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Description

11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dibenzo[b,e][1,4]diazepin core, which is often associated with pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds under acidic or basic conditions.

    Introduction of the 4-chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a phenolic group.

    Final assembly: The final product is obtained through a series of coupling reactions and purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted products with nucleophiles replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to its specific structural features, such as the dibenzo[b,e][1,4]diazepin core and the combination of substituents. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C35H33ClN2O3

Molecular Weight

565.1 g/mol

IUPAC Name

6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C35H33ClN2O3/c1-3-40-33-20-25(14-17-32(33)41-21-23-10-15-27(36)16-11-23)35-34-30(37-28-6-4-5-7-29(28)38-35)18-26(19-31(34)39)24-12-8-22(2)9-13-24/h4-17,20,26,35,37-38H,3,18-19,21H2,1-2H3

InChI Key

PHIHAWPJGVEINL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C)NC5=CC=CC=C5N2)OCC6=CC=C(C=C6)Cl

Origin of Product

United States

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